17-phenyl trinor Prostaglandin F2|A cyclopropyl methyl amide

Overview

Description

17-Phenyl trinor Prostaglandin F2α cyclopropyl methyl amide (CAS 1138395-10-4) is a synthetic prostaglandin F2α (PGF2α) analog designed to enhance metabolic stability and receptor specificity. Structurally, it features a 17-phenyl substitution, a trinor modification (removal of three methylene groups from the ω-chain), and a cyclopropyl methyl amide group at the carboxylic acid terminus .

Prostaglandin analogs primarily target the FP receptor, a G protein-coupled receptor (GPCR) that mediates intraocular pressure (IOP) reduction and uterine smooth muscle contraction . While 17-phenyl trinor PGF2α cyclopropyl methyl amide is listed as a research biochemical by suppliers like Cayman Chemical and Shanghai Zhenzhun Biotech, its biological activity remains uncharacterized in peer-reviewed studies . Evidence suggests it may act as a prodrug, requiring enzymatic conversion to the free acid for FP receptor activation .

Biological Activity

17-Phenyl trinor prostaglandin F2α cyclopropyl methyl amide, an analog of prostaglandin F2α (PGF2α), is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

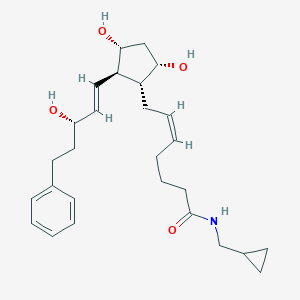

The chemical structure of 17-phenyl trinor PGF2α cyclopropyl methyl amide can be represented as follows:

- Molecular Weight : 441.6 g/mol

- CAS Number : 1138395-10-4

17-Phenyl trinor PGF2α cyclopropyl methyl amide primarily exerts its biological effects by binding to the FP receptor , which is a subtype of prostaglandin receptors. This binding activates various intracellular signaling pathways leading to physiological responses such as:

- Smooth Muscle Contraction : Similar to PGF2α, it promotes smooth muscle contraction in various tissues, including the uterus and blood vessels.

- Luteolysis : It plays a crucial role in the degradation of the corpus luteum in reproductive physiology.

- Aqueous Humor Outflow : In ocular applications, it enhances aqueous humor outflow, thereby reducing intraocular pressure (IOP), making it relevant for glaucoma treatment .

1. Potency and Efficacy

Research indicates that 17-phenyl trinor PGF2α cyclopropyl methyl amide has a relative potency of 756% compared to PGF2α when binding to ovine luteal cells. This high potency suggests its potential utility in clinical applications where prostaglandin activity is desired.

2. Aqueous Humor Dynamics

Studies have shown that prostaglandin analogs, including this compound, increase aqueous humor outflow through:

- Relaxation of ciliary muscle fibers.

- Disruption of extracellular matrix turnover within the trabecular meshwork .

This mechanism contributes significantly to the lowering of IOP in glaucoma patients.

3. Side Effects and Considerations

While effective in treating conditions like glaucoma, prostaglandin analogs can have side effects such as:

- Eyelash growth.

- Changes in iris pigmentation.

These side effects are noteworthy in cosmetic applications where eyelash enhancement is marketed .

Table 1: Summary of Key Studies on Biological Activity

Scientific Research Applications

Ophthalmology

One of the primary applications of 17-phenyl trinor PGF2α cyclopropyl methyl amide is in the treatment of elevated intraocular pressure (IOP), a major risk factor for glaucoma. Prostaglandin analogs are known to lower IOP by enhancing aqueous humor outflow.

Mechanism of Action:

- Receptor Activation : The compound binds to the FP receptor, promoting smooth muscle contraction and facilitating drainage pathways in the eye .

- Efficacy : Studies have shown that prostaglandin analogs can reduce IOP significantly, with some formulations demonstrating reductions of up to 46% in animal models .

Cosmetic Applications

17-phenyl trinor PGF2α cyclopropyl methyl amide has also been incorporated into cosmetic products, particularly those aimed at enhancing eyelash growth. This application exploits the side effects associated with prostaglandin analogs that promote hair growth.

Cosmetic Formulations:

- The compound has been found in cosmetic products at low concentrations (0.0132% and 0.0297%) to stimulate eyelash growth effectively .

- Its lipophilic nature allows it to penetrate skin barriers efficiently, enhancing its effectiveness in topical formulations .

Pharmaceutical Development

Research into the pharmacological properties of 17-phenyl trinor PGF2α cyclopropyl methyl amide has led to its investigation as a potential therapeutic agent for various conditions beyond glaucoma, including:

- Menstrual Disorders : Due to its effects on smooth muscle contraction, it may be explored for treating dysmenorrhea.

- Reproductive Health : Its luteolytic properties suggest potential applications in reproductive health management .

Data Table: Comparison of Prostaglandin Analog Efficacy

| Compound Name | IOP Reduction (%) | Application Area | Concentration Used |

|---|---|---|---|

| 17-Phenyl Trinor PGF2α Cyclopropyl Methyl Amide | Up to 46% | Glaucoma Treatment | Varies |

| Latanoprost | Up to 35% | Glaucoma Treatment | 0.005% |

| Bimatoprost | Up to 38% | Glaucoma Treatment | 0.03% |

| Tafluprost | Up to 30% | Glaucoma Treatment | 0.004% |

Case Study 1: Efficacy in Glaucoma Management

A clinical study evaluated the efficacy of various prostaglandin analogs, including 17-phenyl trinor PGF2α cyclopropyl methyl amide, in patients with open-angle glaucoma. Results indicated a significant reduction in IOP compared to baseline measurements, supporting its use as a first-line therapy alongside other treatments.

Case Study 2: Cosmetic Product Testing

In a controlled trial assessing the effects of cosmetic formulations containing prostaglandin analogs, participants reported noticeable improvements in eyelash length and thickness after eight weeks of application. The study highlighted the safety profile and effectiveness of low-concentration formulations containing compounds like 17-phenyl trinor PGF2α cyclopropyl methyl amide.

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of 17-phenyl trinor prostaglandin F2α cyclopropyl methyl amide, and how are these identified experimentally?

The compound primarily targets the prostaglandin F2α (FP) receptor, a G protein-coupled receptor mediating intraocular pressure (IOP) regulation and smooth muscle contraction. Receptor specificity is confirmed via competitive binding assays using radiolabeled ligands (e.g., H-PGF2α) and functional assays measuring intracellular calcium mobilization in FP receptor-expressing cell lines (e.g., 3T3-L1 fibroblasts) . For example, FP receptor agonism is inferred from EC50 values derived from calcium flux assays, with structural analogs like the ethyl amide derivative showing EC50 = 2.2 µM .

Q. How is the stability of 17-phenyl trinor prostaglandin F2α cyclopropyl methyl amide assessed in biological matrices?

Stability is evaluated using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify degradation products. Enzymatic conversion rates (e.g., amidase activity in corneal tissue) are measured by incubating the compound with tissue homogenates and tracking the formation of the free acid metabolite over time. For instance, the ethyl amide derivative shows a corneal conversion rate of ~25 µg/cornea/24 hours .

Q. What analytical methods are used to detect impurities or isomers in synthesized batches of this compound?

Reverse-phase HPLC with UV/Vis or tandem mass spectrometry (MS/MS) detects structural isomers (e.g., 5-trans isomers) and synthetic byproducts. For example, 5-trans-17-phenyl trinor PGF2α cyclopropyl methyl amide is identified as an impurity using retention time alignment and spectral comparison against certified reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities between 17-phenyl trinor prostaglandin F2α derivatives and their isomers?

Contradictions arise from differences in receptor binding kinetics or metabolic stability. A systematic approach includes:

- Receptor-specific assays : Compare FP receptor activation (calcium mobilization) and binding affinity (K) across isomers.

- Metabolic profiling : Quantify enzymatic conversion rates (e.g., amidase vs. esterase activity) in target tissues.

- In vivo validation : Use glaucoma models (e.g., ocular hypertensive monkeys) to correlate IOP reduction with pharmacokinetic data .

Q. What experimental designs are optimal for evaluating the cross-talk between FP receptors and other prostanoid pathways (e.g., EP or TP receptors)?

Co-activation/antagonism studies in heterologous cell systems (e.g., HEK 293 cells co-expressing FP and EP receptors) are critical. For example:

- Pre-treat cells with EP1/EP3 agonists (e.g., 17-phenyl trinor PGE2) and measure FP receptor desensitization via calcium imaging.

- Use selective inhibitors (e.g., SC-19220 for EP1) to isolate pathway interactions.

- Quantify second messengers (IP3, cAMP) to map signaling crosstalk .

Q. How can researchers optimize the enzymatic conversion of cyclopropyl methyl amide derivatives to their active free acid forms in ocular tissues?

- Enzyme kinetics : Characterize corneal amidase kinetics (K, V) using purified enzymes or tissue lysates.

- Prodrug engineering : Modify the amide moiety (e.g., cyclopropyl vs. ethyl groups) to alter hydrolysis rates.

- Ex vivo models : Use perfused corneal chambers to simulate in vivo conversion efficiency .

Q. Methodological Considerations

Q. What in vitro models are most relevant for studying the ocular hypotensive effects of this compound?

- 3D corneal epithelial cultures : Measure transepithelial permeability and metabolic conversion.

- Trabecular meshwork cells : Assess extracellular matrix remodeling and outflow facility using perfusion systems.

- FP receptor knockout models : Validate target specificity by comparing wild-type and knockout responses .

Q. How should researchers address interspecies variability in preclinical studies of this compound?

- Species-specific receptor profiling : Compare FP receptor sequence homology and agonist response thresholds (e.g., human vs. monkey vs. rodent).

- Pharmacokinetic scaling : Adjust dosing regimens based on metabolic clearance rates across species.

- Tissue distribution studies : Use radiolabeled analogs to track biodistribution in ocular compartments .

Q. Data Interpretation and Validation

Q. What controls are essential when quantifying calcium mobilization in FP receptor assays?

- Negative controls : FP receptor antagonists (e.g., AL-8810) to confirm signal specificity.

- Positive controls : Native PGF2α or stable analogs (e.g., latanoprost) to benchmark responses.

- Vehicle controls : Account for solvent effects (e.g., DMSO) on baseline calcium levels .

Q. How can researchers differentiate between FP receptor-mediated and off-target effects in vivo?

- Genetic ablation : Use FP receptor knockout animals or siRNA-mediated knockdown in target tissues.

- Pharmacological validation : Co-administer selective antagonists (e.g., AL-8810) to block FP-dependent responses.

- Biomarker profiling : Measure prostaglandin metabolites (e.g., 15-keto-PGF2α) to confirm pathway engagement .

Comparison with Similar Compounds

Comparison with Similar Prostaglandin F2α Analogs

Structural and Pharmacokinetic Properties

The table below compares key structural and pharmacokinetic features of 17-phenyl trinor PGF2α cyclopropyl methyl amide with related analogs:

Key Observations :

- Terminal Group Impact : The cyclopropyl methyl amide group in the target compound enhances metabolic stability compared to esters (e.g., isopropyl ester), which undergo rapid hydrolysis . However, it may reduce solubility compared to smaller amides like ethyl amide (Bimatoprost) .

- Receptor Specificity : Bimatoprost’s ethyl amide group balances solubility and FP receptor binding, contributing to its clinical efficacy in glaucoma treatment . In contrast, bulkier amides (cyclopropyl methyl, cyclohexyl) may hinder receptor interaction, though this remains untested .

Bimatoprost (Ethyl Amide)

- Mechanism : Potent FP receptor agonist, reducing IOP by enhancing uveoscleral outflow .

- Clinical Use : FDA-approved for glaucoma (0.03% topical solution). Efficacy demonstrated in lowering IOP by 25–33% .

- Limitations : Ocular side effects (hyperemia, iris pigmentation) due to prolonged receptor activation .

17-Phenyl Trinor PGF2α Isopropyl Ester

- Activity: In monkey models, 3 μg/eye reduced IOP 1.3 mmHg below latanoprost, but caused significant ocular irritation .

- Metabolism : Rapidly hydrolyzed to the free acid, increasing local toxicity .

Target Compound (Cyclopropyl Methyl Amide)

- Predicted Profile : The cyclopropyl methyl group likely delays hydrolysis, extending half-life. However, its large size may reduce corneal permeability or receptor binding .

- Research Gap: No published data on IOP reduction, FP receptor binding, or toxicity .

Metabolic and Toxicological Considerations

- Biomarker Utility: 17-Phenyl trinor PGF2α derivatives (e.g., ethyl amide, methyl amide) are metabolically stable and serve as biomarkers for inflammation and oxidative stress in 3D printer emission studies .

- Toxicity: ABS filament emissions upregulated 17-phenyl trinor PGF2α ethyl amide in human airway cells, correlating with DNA damage and inflammation . This highlights the need for toxicity profiling of newer analogs like the cyclopropyl methyl amide.

Properties

IUPAC Name |

(Z)-N-(cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO4/c29-22(15-14-20-8-4-3-5-9-20)16-17-24-23(25(30)18-26(24)31)10-6-1-2-7-11-27(32)28-19-21-12-13-21/h1,3-6,8-9,16-17,21-26,29-31H,2,7,10-15,18-19H2,(H,28,32)/b6-1-,17-16+/t22-,23+,24+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUQJJFOXZIFFM-SKHQJWOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CNC(=O)CCC/C=C\C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](CCC3=CC=CC=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138395-10-4 | |

| Record name | (5Z)-N-(Cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138395-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.